5-Cyclopropoxy-4-fluoro-2-nitropyridine
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Overview
Description
5-Cyclopropoxy-4-fluoro-2-nitropyridine is a chemical compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is a derivative of pyridine, featuring a cyclopropoxy group at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-fluoro-2-nitropyridine involves several steps, typically starting from commercially available pyridine derivatives. One common method includes the introduction of the cyclopropoxy group, followed by the fluorination and nitration of the pyridine ring. The specific reaction conditions and reagents used can vary, but common methods include:
Cyclopropoxylation: Introduction of the cyclopropoxy group using cyclopropyl bromide in the presence of a base.
Fluorination: Use of fluorinating agents such as Selectfluor® or other fluorine sources to introduce the fluorine atom at the desired position.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Cyclopropoxy-4-fluoro-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include bases, acids, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopropoxy-4-fluoro-2-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-nitropyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
5-Cyclopropoxy-4-fluoro-2-nitropyridine can be compared with other fluorinated pyridines and nitropyridines:
2-Fluoro-5-nitropyridine: Similar in structure but lacks the cyclopropoxy group, which can affect its reactivity and biological activity.
4-Fluoro-3-nitropyridine: Another fluorinated nitropyridine with different substitution patterns, leading to variations in chemical properties and applications.
2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7FN2O3 |
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Molecular Weight |
198.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoro-2-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-6-3-8(11(12)13)10-4-7(6)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
ARDRNQKXCBRSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
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